Ethyl 2-fluoro-3-oxopentanoate
Overview
Description
Ethyl 2-fluoro-3-oxopentanoate is an organic compound belonging to the ester family. It is characterized by the presence of a fluoro group and a keto group on a pentanoate backbone. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-fluoro-3-oxopentanoate can be synthesized through the reaction of 2-fluoro-ethyl acetate with propionyl chloride in the presence of sodium hydrogen. The reaction is typically carried out in a reaction kettle, followed by the addition of boric acid and acid anhydride to improve the purity of the product .
Industrial Production Methods
In industrial settings, the continuous production of this compound involves feeding the reaction solvent, 2-fluoro-ethyl acetate, propionyl chloride, and sodium hydrogen into a reaction kettle. After the reaction, the mixture is fed into a centrifuge, and the supernatant is continuously fed into a rectifying tower for heating and rectification. The light component is condensed and refluxed into the reaction kettle, while the heavy component product is collected from the bottom of the tower .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluoro-3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 2-fluoro-3-oxopentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Employed in the synthesis of biologically active compounds and enzyme inhibitors.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-fluoro-3-oxopentanoate involves its interaction with specific molecular targets. The fluoro group enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The keto group can form hydrogen bonds with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Ethyl 2-fluoro-3-oxopentanoate can be compared with other similar compounds such as:
Ethyl 3-oxopentanoate: Lacks the fluoro group, resulting in different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its physical and chemical properties.
The presence of the fluoro group in this compound makes it unique, as it enhances the compound’s reactivity and allows for the formation of more diverse derivatives .
Properties
IUPAC Name |
ethyl 2-fluoro-3-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO3/c1-3-5(9)6(8)7(10)11-4-2/h6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPHSEIVAPWGAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C(=O)OCC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30545257 | |
Record name | Ethyl 2-fluoro-3-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30545257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
759-67-1 | |
Record name | Ethyl 2-fluoro-3-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30545257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethyl 2-fluoro-3-oxopentanoate in pharmaceutical chemistry?
A1: this compound serves as a crucial starting material ("raw material") in the synthesis of 5-fluoro-6-ethyl-4-hydroxy-pyrimidine []. This pyrimidine derivative is a key intermediate in the production of Voriconazole, a medication used to treat serious fungal infections. The paper describes a "one-pot" synthesis method using this compound, offering a potentially more efficient route for Voriconazole production.
Q2: What are the optimized reaction conditions for this synthesis, and what is the yield?
A2: The research paper outlines the following optimized reaction conditions for synthesizing 5-fluoro-6-ethyl-4-hydroxy-pyrimidine from this compound []:
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